![molecular formula C12H14Cl3NO3S B4629339 2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)
2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine
Overview
Description
2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine is a chemical compound with the molecular formula C13H15Cl3NO3S It is a morpholine derivative characterized by the presence of a sulfonyl group attached to a trichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The trichlorophenyl ring can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of partially or fully dechlorinated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and trichlorophenyl groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethyl-4-[(2,4-dichlorophenyl)sulfonyl]morpholine
- 2,6-dimethyl-4-[(2,4,5-trichlorophenyl)carbamoyl]morpholine
- 2,6-dimethyl-4-[(2,4,5-trichlorophenyl)thio]morpholine
Uniqueness
2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have carbamoyl or thio groups instead of the sulfonyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
2,6-dimethyl-4-(2,4,5-trichlorophenyl)sulfonylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO3S/c1-7-5-16(6-8(2)19-7)20(17,18)12-4-10(14)9(13)3-11(12)15/h3-4,7-8H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYNOPPNLBJETK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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